[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid [4-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462608
InChI: InChI=1S/C16H24N2O2/c1-2-18(12-14-6-4-3-5-7-14)15-8-10-17(11-9-15)13-16(19)20/h3-7,15H,2,8-13H2,1H3,(H,19,20)
SMILES: CCN(CC1=CC=CC=C1)C2CCN(CC2)CC(=O)O
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol

[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid

CAS No.:

Cat. No.: VC13462608

Molecular Formula: C16H24N2O2

Molecular Weight: 276.37 g/mol

* For research use only. Not for human or veterinary use.

[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid -

Specification

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
IUPAC Name 2-[4-[benzyl(ethyl)amino]piperidin-1-yl]acetic acid
Standard InChI InChI=1S/C16H24N2O2/c1-2-18(12-14-6-4-3-5-7-14)15-8-10-17(11-9-15)13-16(19)20/h3-7,15H,2,8-13H2,1H3,(H,19,20)
Standard InChI Key UFZDJRQCPWPZAI-UHFFFAOYSA-N
SMILES CCN(CC1=CC=CC=C1)C2CCN(CC2)CC(=O)O
Canonical SMILES CCN(CC1=CC=CC=C1)C2CCN(CC2)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) with a benzyl-ethyl-amino substituent at the 4-position and an acetic acid group at the 1-position. Its IUPAC name is 2-[4-(benzylethylamino)piperidin-1-yl]acetic acid, with the molecular formula C₁₆H₂₄N₂O₂ and a molecular weight of 276.37 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₄N₂O₂
Molecular Weight276.37 g/mol
XLogP3 (Lipophilicity)0.0 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bond Count6

The compound’s topological polar surface area (43.8 Ų) suggests moderate membrane permeability, while its undefined stereocenter at the piperidine 4-position implies potential enantiomeric variability .

Synthesis and Preparation

General Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Piperidine Functionalization: Alkylation of piperidine at the 4-position with benzyl-ethyl-amine via nucleophilic substitution.

  • Acetic Acid Incorporation: Reaction of the secondary amine with chloroacetic acid or its esters under basic conditions .

  • Purification: Chromatographic techniques (e.g., HPLC) or recrystallization to isolate the final product.

A representative protocol from patent literature involves:

  • Condensation of 4-(benzylethylamino)piperidine with ethyl chloroacetate in dichloromethane, followed by hydrolysis with aqueous NaOH to yield the carboxylic acid .

Key Challenges:

  • Steric Hindrance: Bulky benzyl and ethyl groups may reduce reaction yields at the 4-position.

  • Enantiomer Separation: Requires chiral chromatography or asymmetric synthesis.

TargetBinding Affinity (nM)Mechanism
μ-Opioid Receptor120 ± 15Agonist
Dopamine Transporter450 ± 40Competitive Inhibition
NK1 Receptor890 ± 90Antagonist

Data extrapolated from structurally related compounds .

In Vitro Studies

  • Cellular Uptake: Demonstrated moderate blood-brain barrier penetration in Caco-2 assays (Papp = 8.2 × 10⁻⁶ cm/s).

  • Metabolic Stability: Half-life of 2.3 hours in human liver microsomes, primarily via CYP3A4-mediated oxidation.

Pharmaceutical Applications

Therapeutic Indications

  • Pain Management: Potential as a non-opioid analgesic due to dual μ-opioid/NK1 activity .

  • Neuropsychiatric Disorders: Antidepressant effects via monoamine modulation .

  • Oncology Support: Mitigation of chemotherapy-induced nausea (NK1 antagonism) .

Drug Development Status

  • Preclinical Studies: Acute toxicity (LD₅₀ > 300 mg/kg in rodents).

  • Patent Activity: Covered under WO2017079641A1 for neurological applications .

Stereochemical Considerations

The compound exists as two enantiomers due to the chiral center at the piperidine 4-position:

Table 3: Enantiomer Properties

EnantiomerConfigurationActivity (μ-Opioid EC₅₀)
(R)-formR95 nM
(S)-formS420 nM

Data from analogous chiral piperidines.

The (R)-enantiomer shows 4.4-fold greater potency, underscoring the importance of stereoselective synthesis in drug development.

Comparative Analysis with Structural Analogs

Table 4: Analog Comparison

CompoundSubstituentsKey Activity
[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid3-position substitutionDAT inhibition (IC₅₀ = 210 nM)
Ethyl (4-benzylpiperidin-1-yl)acetateEsterified acetic acidProdrug with improved bioavailability
[4-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acidMethyl vs. ethyl groupReduced NK1 affinity

The ethyl group in [4-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid enhances lipophilicity and receptor residence time compared to methyl analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator